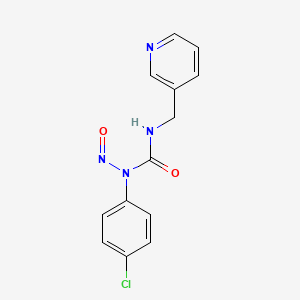
Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is a complex organic compound with the molecular formula C12H10ClN3O. This compound is known for its unique structure, which includes a urea backbone substituted with a 4-chlorophenyl group, a nitroso group, and a 3-pyridinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Addition of the Pyridinylmethyl Group: The 4-chlorophenyl isocyanate is then reacted with 3-pyridinylmethylamine to form the intermediate N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea.
Nitrosation: The final step involves the nitrosation of the intermediate using nitrous acid to yield Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-N-nitroso-N’-(2-pyridinylmethyl)urea: Similar structure but with a different position of the pyridinylmethyl group, leading to variations in reactivity and biological activity.
Uniqueness
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is unique due to the presence of both the nitroso and pyridinylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
58550-49-5 |
|---|---|
Formule moléculaire |
C13H11ClN4O2 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11ClN4O2/c14-11-3-5-12(6-4-11)18(17-20)13(19)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,19) |
Clé InChI |
YQRNUSSPKLFFDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)N(C2=CC=C(C=C2)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




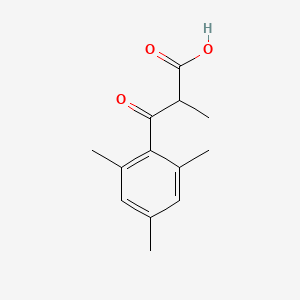
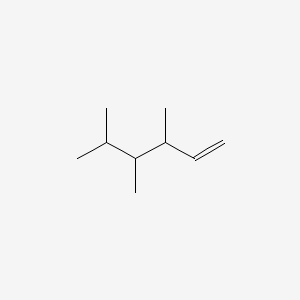

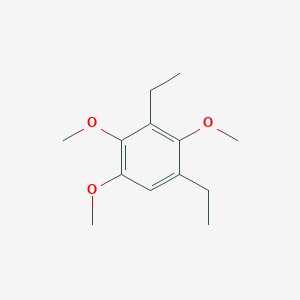
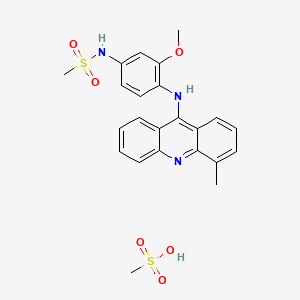
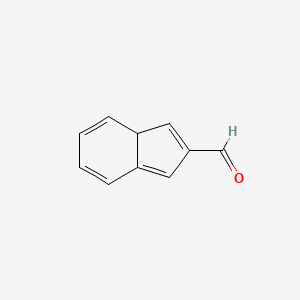

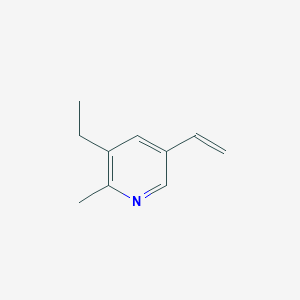
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
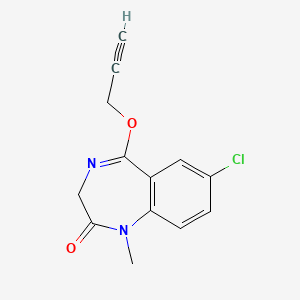
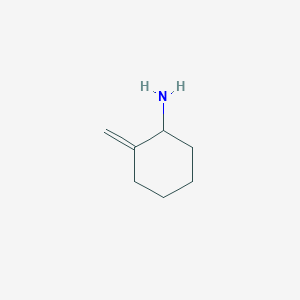
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
